
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide is a synthetic organic compound that belongs to the class of succinimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and in other therapeutic areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide typically involves the reaction of m-fluoroaniline with succinic anhydride to form an intermediate, which is then reacted with morpholine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may also be employed for more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form reduced derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its therapeutic potential, particularly in treating neurological disorders
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: Another anticonvulsant with a similar succinimide structure
Ethosuximide: Used to treat absence seizures, also a succinimide derivative
Lamotrigine: A broader-spectrum anticonvulsant with different structural features
Uniqueness
2-(m-Fluorophenyl)-N-(4-morpholinomethyl)succinimide may offer unique properties such as enhanced potency, selectivity, or reduced side effects compared to similar compounds. Its specific fluorine and morpholine substituents could contribute to its distinct pharmacological profile.
Propiedades
Número CAS |
66064-12-8 |
|---|---|
Fórmula molecular |
C15H17FN2O3 |
Peso molecular |
292.30 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17FN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2 |
Clave InChI |
UINWTYFMQZEULO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



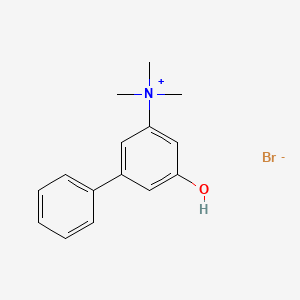

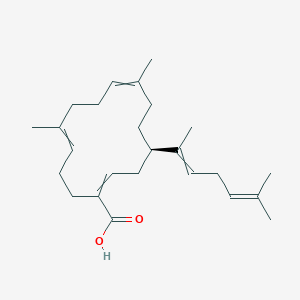

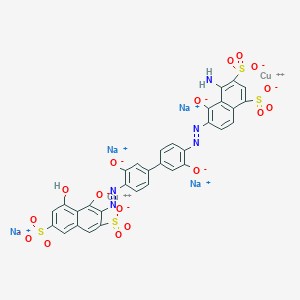
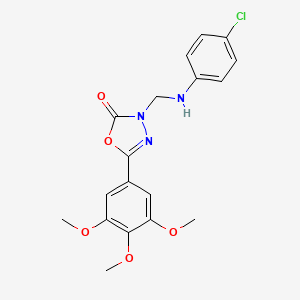
![1-Phenyl-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14463135.png)
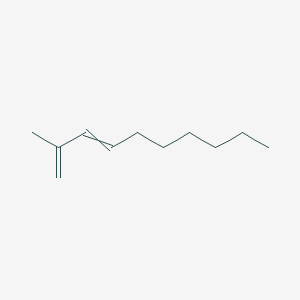


![N-(4-{[(3-Chlorophenyl)carbamoyl]amino}benzoyl)glycine](/img/structure/B14463154.png)
![N-[6-(2-Ethoxyethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14463158.png)

